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Compound of Interest

Compound Name: 4-Bromophenol

Cat. No.: B116583 Get Quote

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for

elucidating the structure of organic molecules. For professionals in research, chemical

synthesis, and drug development, NMR provides critical information about the molecular

framework, including the connectivity and chemical environment of atoms. These application

notes provide a detailed overview of the ¹H and ¹³C NMR spectral data for 4-Bromophenol
(CAS No: 106-41-2), a key intermediate in the synthesis of pharmaceuticals and flame

retardants.[1][2] The document includes comprehensive experimental protocols for data

acquisition and tabulated spectral data for easy reference.

Compound Profile

Compound Name: 4-Bromophenol

Molecular Formula: C₆H₅BrO

Molecular Weight: 173.01 g/mol [3]

Structure: Chemical Structure of 4-Bromophenol

Nuclear Magnetic Resonance (NMR) Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 4-
Bromophenol, typically recorded in deuterated chloroform (CDCl₃). Chemical shifts (δ) are
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reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Bromophenol exhibits signals corresponding to the aromatic

protons and the hydroxyl proton. Due to the symmetry of the 1,4-disubstituted benzene ring,

the two protons ortho to the hydroxyl group (H-2, H-6) are chemically equivalent, as are the two

protons ortho to the bromine atom (H-3, H-5). They form a characteristic AA'BB' spin system,

which often appears as two sets of doublets.

Table 1: ¹H NMR Data for 4-Bromophenol in CDCl₃

Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H-3, H-5 ~7.31 Doublet (d) 2H ~8.8

H-2, H-6 ~6.71 Doublet (d) 2H ~8.8

-OH ~5.13 Singlet (s, broad) 1H N/A

Note: The chemical shift of the hydroxyl proton (-OH) is variable and can be affected by sample

concentration, temperature, and solvent purity.[4]

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 4-Bromophenol displays four distinct signals for

the six carbon atoms due to molecular symmetry. The carbons directly attached to the hydroxyl

group (C-1) and the bromine atom (C-4) are quaternary, while the others are protonated.

Table 2: ¹³C NMR Data for 4-Bromophenol in CDCl₃
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Carbon Assignment Chemical Shift (δ, ppm)

C-1 (-OH) ~154.2

C-3, C-5 ~132.7

C-2, C-6 ~117.1

C-4 (-Br) ~113.5

Note: The assignment is based on typical substituent effects on benzene ring chemical shifts.

The carbon attached to the electronegative oxygen (C-1) is the most deshielded. The "heavy

atom effect" of bromine causes the ipso-carbon (C-4) to be shielded and appear upfield.[5]

Experimental Protocols
This section details the standard operating procedure for acquiring high-quality ¹H and ¹³C

NMR spectra of 4-Bromophenol.

Sample Preparation
Weighing: Accurately weigh 5-10 mg of high-purity 4-Bromophenol into a clean, dry vial.

Solvation: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative

analysis, a solvent containing a known internal standard (e.g., 0.03% v/v TMS) is

recommended.[6]

Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved.

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR

tube. The minimum sample height should be approximately 4 cm to ensure proper shimming.

NMR Instrument Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.[7][8]

¹H NMR Acquisition:

Experiment: Standard single-pulse proton experiment.
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Pulse Program: zg30

Number of Scans (ns): 16

Relaxation Delay (d1): 2.0 seconds

Acquisition Time (aq): ~4.0 seconds

Spectral Width (sw): 20 ppm (-5 to 15 ppm)

¹³C NMR Acquisition:

Experiment: Proton-decoupled carbon experiment.

Pulse Program: zgpg30 (power-gated decoupling)

Number of Scans (ns): 1024 or higher for good signal-to-noise.

Relaxation Delay (d1): 2.0 seconds

Acquisition Time (aq): ~1.5 seconds

Spectral Width (sw): 240 ppm (-20 to 220 ppm)

Data Processing
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H,

1.0 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).

Phasing: Manually correct the phase of the spectrum to ensure all peaks have a pure

absorption lineshape.

Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Alternatively, reference the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H; δ = 77.16

ppm for ¹³C).[9]
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Integration & Peak Picking: For the ¹H spectrum, integrate all signals to determine the

relative number of protons. For both spectra, perform peak picking to identify the exact

chemical shifts.

Visualizations
Experimental Workflow
The following diagram outlines the logical flow for the NMR analysis of 4-Bromophenol.
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Caption: Workflow for NMR spectral acquisition and analysis.
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NMR Signal Assignments for 4-Bromophenol
This diagram correlates the atoms in the 4-Bromophenol structure with their respective ¹H and

¹³C NMR chemical shifts.

Caption: Structure of 4-Bromophenol with NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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